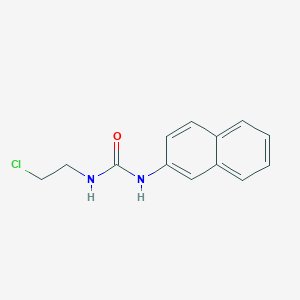
1-(2-chloroethyl)-3-(naphthalen-2-yl)urea
Description
1-(2-chloroethyl)-3-(naphthalen-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2-chloroethyl group and a 2-naphthyl group attached to the nitrogen atoms of the urea moiety
Properties
CAS No. |
13908-57-1 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C13H13ClN2O/c14-7-8-15-13(17)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H2,15,16,17) |
InChI Key |
BMPINTUZIXWLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2-chloroethylamine with 2-naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+2-naphthyl isocyanate→Urea, 1-(2-chloroethyl)-3-(2-naphthyl)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and as a reagent in chemical reactions.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on biological systems. It can serve as a model compound for investigating the interactions of urea-based molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea involves its interaction with molecular targets in biological systems. The compound may exert its effects through the following pathways:
Binding to Proteins: The compound can bind to specific proteins, altering their function and activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(2-phenyl)-
- Urea, 1-(2-chloroethyl)-3-(2-tolyl)-
- Urea, 1-(2-chloroethyl)-3-(2-anisyl)-
Comparison: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with phenyl, tolyl, or anisyl groups, the naphthyl group provides enhanced aromaticity and potential for π-π interactions. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


